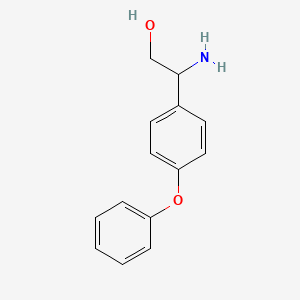

2-Amino-2-(4-phenoxyphenyl)ethanol

Descripción general

Descripción

2-Amino-2-(4-phenoxyphenyl)ethanol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features both an amino group and a hydroxyl group attached to a phenoxyphenyl structure, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-phenoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. The final step involves the reduction of the nitro group to an amino group, followed by the addition of an ethanolamine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products :

-

4-Phenoxybenzaldehyde : Primary oxidation product.

-

4-Phenoxybenzoic acid : Further oxidation of the aldehyde intermediate.

-

Key Observations:

-

Oxidation selectivity depends on reaction conditions (e.g., pH, temperature).

-

Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidizers.

Reduction Reactions

The amino group facilitates reduction to secondary amines or alcohols:

-

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether or THF.

-

Catalytic hydrogenation with Pd/C or Raney nickel under H₂ atmosphere.

-

-

Products :

-

2-Amino-2-(4-phenoxyphenyl)ethylamine (reduction of hydroxyl to amine).

-

2-Amino-2-(4-phenoxyphenyl)ethane (full reduction of hydroxyl).

-

Mechanistic Insight:

-

LiAlH₄ preferentially reduces hydroxyl to amine without affecting the aromatic ring.

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitution:

Hydroxyl Group Substitution

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in basic conditions (e.g., NaOH).

-

Products :

-

Ether derivatives : e.g., 2-Amino-2-(4-phenoxyphenyl)ethyl methyl ether.

-

Ester derivatives : e.g., 2-Amino-2-(4-phenoxyphenyl)ethyl acetate.

-

Amino Group Substitution

-

Reagents : Nitrous acid (HNO₂) for diazotization, followed by coupling with phenols or amines.

-

Products :

-

Azo compounds : e.g., 2-(4-Phenoxyphenyl)-2-diazenylethanol.

-

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases:

Conditions:

Critical Analysis of Research Findings

-

Oxidation vs. Reduction : The hydroxyl group is more reactive toward oxidation than the amino group, which dominates reduction pathways.

-

Steric Effects : Bulky 4-phenoxyphenyl substituent slows reaction kinetics in substitution reactions.

-

Chirality : (S)-enantiomers show higher biological activity in kinase inhibition assays compared to (R)-forms.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-amino-2-(4-phenoxyphenyl)ethanol exhibit promising anticancer properties. For instance, research has highlighted the synthesis of compounds related to this structure that show significant activity against various cancer cell lines. The efficacy of these compounds is often evaluated using docking studies and cytotoxicity assays, demonstrating their potential as therapeutic agents in oncology .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values obtained from these studies indicate that the compound could serve as a basis for further drug development aimed at combating bacterial infections .

Material Science Applications

2.1 Polymer Synthesis

this compound is utilized in the synthesis of high-performance polymers, particularly polyimides and epoxy resins. These materials are known for their thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. The compound acts as a curing agent or cross-linker in polymer formulations, enhancing the overall properties of the resulting materials .

2.2 Coating Technologies

In coating applications, this compound can be incorporated into formulations to improve adhesion and durability. Its phenolic structure contributes to enhanced resistance to environmental factors such as moisture and UV radiation, which is crucial for outdoor applications .

Chemical Synthesis Applications

3.1 Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various organic molecules. Its amino and hydroxyl functional groups allow for further chemical modifications, enabling the creation of more complex structures used in diverse chemical applications .

3.2 Catalytic Processes

Research has explored the use of this compound in catalytic processes, particularly in hydrogenation reactions where it can act as a catalyst or a catalyst precursor. This application highlights its versatility in facilitating chemical transformations under mild conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(4-phenoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminoethanol: A simpler compound with similar functional groups but lacking the phenoxyphenyl structure.

4-Phenoxyphenylamine: Contains the phenoxyphenyl structure but lacks the hydroxyl group.

Phenoxyethanol: Contains the phenoxy group and hydroxyl group but lacks the amino group.

Uniqueness

2-Amino-2-(4-phenoxyphenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group attached to a phenoxyphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Actividad Biológica

2-Amino-2-(4-phenoxyphenyl)ethanol is a chemical compound that has gained attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This compound features an amino group and a hydroxyl group attached to a phenoxyphenyl structure, which facilitates various chemical interactions and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2, with a molecular weight of 219.27 g/mol. Its structure allows for multiple functional interactions, making it a versatile candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group participates in hydrophobic interactions. These interactions can modulate the activities of enzymes and receptors, leading to various biological effects, including anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with the phenoxy group have shown promising results in inhibiting cancer cell proliferation. The compound has been tested against various cancer cell lines, revealing IC50 values that suggest potent activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 | Inhibition of VEGFR-2 phosphorylation |

| Similar Phenoxy Derivative | HepG2 (liver cancer) | 3.84 ± 0.54 | Induction of apoptosis |

| Similar Phenoxy Derivative | MCF-7 (breast cancer) | 0.56 ± 0.01 | Histone deacetylase inhibition |

These findings suggest that the phenoxy moiety plays a crucial role in enhancing the anticancer activity of these compounds by modulating key signaling pathways involved in tumor growth and metastasis .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that compounds with similar structures demonstrate anticonvulsant activity, suggesting potential applications in treating epilepsy and other neurological disorders .

Case Studies

- SIRT2 Inhibition : A study explored the modification of compounds related to this compound for enhancing SIRT2 inhibitory potency, which is relevant for neurodegenerative diseases. The modifications led to improved binding affinity and inhibition rates against SIRT2, indicating therapeutic potential .

- Cytotoxic Evaluation : Another research evaluated the cytotoxic effects of synthesized derivatives against human cancerous cell lines (A549, SW-480, MCF-7). The results demonstrated that certain derivatives exhibited lower IC50 values than standard treatments like Cisplatin, highlighting their potential as effective anticancer agents .

Propiedades

IUPAC Name |

2-amino-2-(4-phenoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSNUMFFSQXLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.